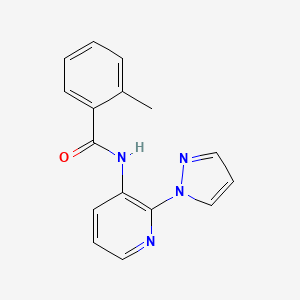
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known by its chemical name, MPB, and has been synthesized using different methods such as the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. This compound also targets the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune response. This compound has also been shown to have anti-inflammatory effects and to regulate the expression of various genes involved in cellular signaling and metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide in lab experiments include its potent activity against cancer cells and its ability to modulate various cellular pathways. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide, including the development of new derivatives with improved solubility and bioavailability. Further studies are also needed to elucidate the exact mechanism of action of this compound and to identify its potential applications in other fields such as biochemistry and pharmacology. Additionally, more research is needed to determine the safety and efficacy of this compound in vivo and in clinical trials.
Synthesis Methods
The synthesis of 2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide involves the reaction of 2-bromo-3-methylpyridine with 2-pyrazoleboronic acid in the presence of a palladium catalyst. The reaction is carried out under controlled conditions, and the product is purified by column chromatography.
Scientific Research Applications
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent activity against cancer cells by inhibiting the proliferation and inducing apoptosis.
properties
IUPAC Name |
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-6-2-3-7-13(12)16(21)19-14-8-4-9-17-15(14)20-11-5-10-18-20/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLWCOHQIFJWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(N=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-pyrazol-1-ylpyridin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)

![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)


![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)

![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)
![2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7539177.png)
![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)